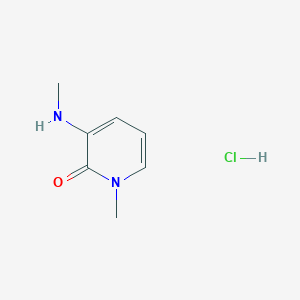

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

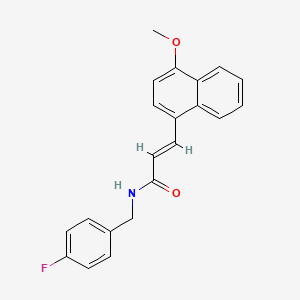

“1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride” is an organic compound . It is part of a class of compounds known as dialkylarylamines, which are aliphatic aromatic amines where the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCN(C1=O)C=CC=C1N.Cl . Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.63 . It is typically stored at room temperature . The physical form of this compound is a powder .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Antibiotics

- A key application of a similar compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is as an intermediate in the preparation of the fluoroquinolone antibiotic PF-00951966. This antibiotic is effective against key pathogens causing community-acquired respiratory tract infections, including multidrug-resistant organisms. The synthesis process of this compound is highly efficient and stereoselective, involving catalytic asymmetric hydrogenation and S(N)2 substitution reaction with methylamine (Lall et al., 2012).

Antimicrobial Agents Synthesis

- Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from 2,6-pyridinedicarbonyl dichloride (a similar compound), have shown significant antimicrobial activity. These compounds, comparable in efficacy to streptomycin and fusidic acid, demonstrate the potential of related pyridine derivatives in antimicrobial drug development (Al-Omar & Amr, 2010).

Forensic Science and Substance Identification

- In forensic science, derivatives of cathinones, including compounds similar to 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride, have been identified and characterized using spectroscopic studies. This research is crucial for the identification and classification of novel psychoactive substances (Nycz et al., 2016).

Development of Antibacterial and Antifungal Compounds

- Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and tested for antibacterial and antifungal activities. These compounds showed considerable effectiveness against bacterial or fungal strains, highlighting the relevance of pyridine derivatives in developing new antimicrobial drugs (Zhuravel et al., 2005).

Catalysis and Chemical Reactions

- Mononuclear titanium complexes containing aminopyridinato ligands, related to 2-(methylamino)pyridine, have been synthesized and studied. These complexes represent unusual, highly nitrogen-coordinated titanium complexes, contributing to the field of catalysis and inorganic chemistry (Kempe & Arndt, 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-3-(methylamino)pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-8-6-4-3-5-9(2)7(6)10;/h3-5,8H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJWNRCUQVUYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CN(C1=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)

![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)

![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)